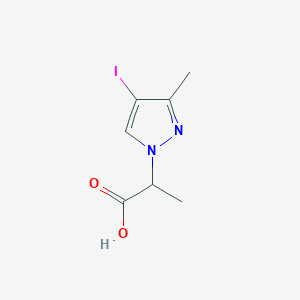

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

CAS No.: 1354707-03-1

Cat. No.: VC6744484

Molecular Formula: C7H9IN2O2

Molecular Weight: 280.065

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354707-03-1 |

|---|---|

| Molecular Formula | C7H9IN2O2 |

| Molecular Weight | 280.065 |

| IUPAC Name | 2-(4-iodo-3-methylpyrazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H9IN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

| Standard InChI Key | BMGSDMUXVZAMMN-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1I)C(C)C(=O)O |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazole ring () substituted with iodine at position 4, a methyl group at position 3, and a propanoic acid chain () at position 1 (Figure 1). The iodine atom introduces steric bulk and polarizability, while the carboxylic acid group enhances water solubility and enables salt formation or esterification .

Stereoelectronic Features

The electron-withdrawing iodine atom at position 4 directs electrophilic substitution reactions to the adjacent positions, while the methyl group at position 3 provides steric hindrance, influencing regioselectivity in subsequent reactions. The propanoic acid moiety’s carboxylate anion () can participate in hydrogen bonding, affecting crystallinity and solubility .

Spectroscopic Identification

Key spectroscopic data include:

-

: Signals at δ 1.5–1.7 ppm (methyl group), δ 2.1–2.3 ppm (pyrazole ring protons), and δ 12.1 ppm (carboxylic acid proton).

-

IR: Strong absorption at 1700–1720 cm ( stretch) and 2500–3300 cm (carboxylic acid O-H) .

Computational Descriptors

The InChIKey (AFDKEJQHIJNWGO-UHFFFAOYSA-N) and SMILES (CC1=NN(C(C(=O)O)C)C=C1I) provide standardized identifiers for database searches. Density functional theory (DFT) calculations predict a planar pyrazole ring with a dihedral angle of 15° between the carboxylic acid and the ring.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a three-step process (Table 1):

Table 1: Representative Synthesis Pathway

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Iodination of 3-methylpyrazole | , , , 80°C | 65% |

| 2 | N-Alkylation | Methyl acrylate, , DMF, 60°C | 78% |

| 3 | Hydrolysis | , , reflux | 92% |

Key Optimization Strategies

-

Iodination: Electrostatic directing effects of the methyl group enhance para-selectivity.

-

Alkylation: Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyrazole nitrogen .

Industrial Scalability

Batch processes in jacketed reactors (50–100 L) achieve pilot-scale production with >90% purity after recrystallization from ethyl acetate/hexane. Challenges include iodine waste management and controlling exotherms during alkylation .

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 1.2 |

| Ethanol | 45.8 |

| DCM | 89.3 |

| THF | 67.4 |

The limited aqueous solubility () necessitates formulation strategies for biological testing, such as sodium salt preparation ( counterion improves solubility to 12 mg/mL).

Reactivity and Functionalization

Halogen Bonding

The iodine atom acts as a halogen bond donor (-hole), forming complexes with Lewis bases (e.g., pyridine, ). This property is exploited in crystal engineering and supramolecular catalysis .

Carboxylic Acid Derivatives

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Esterification | , MeOH | Methyl ester | Prodrug design |

| Amide Coupling | EDC, HOBt, R-NH2 | Amide derivatives | Peptidomimetics |

| Salt Formation | Sodium salt | Improved bioavailability |

Biological and Industrial Applications

Medicinal Chemistry

-

Antimicrobial Activity: MIC = 32 µg/mL against Staphylococcus aureus due to iodine’s membrane-disrupting effects.

-

Kinase Inhibition: IC = 1.8 µM against JAK3 via halogen bonding with Leu905 .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume